molecular formula C21H26FN3O2 B2439525 N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide CAS No. 2034478-56-1

N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide

Cat. No.: B2439525
CAS No.: 2034478-56-1
M. Wt: 371.456
InChI Key: YYDPIJYHRWXPHF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a fluorophenoxy group, and a tetrahydrocyclopenta[c]pyrazolyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of a fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Formation of the Tetrahydrocyclopenta[c]pyrazolyl Intermediate: This step involves the synthesis of the tetrahydrocyclopenta[c]pyrazolyl intermediate through a series of cyclization reactions.

    Final Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the tetrahydrocyclopenta[c]pyrazolyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenoxy derivatives and tetrahydrocyclopenta[c]pyrazolyl compounds. Examples include:

    2-(2-Fluorophenoxy)acetamide: A simpler analog with similar functional groups.

    N-cyclopentyl-2-(2-chlorophenoxy)acetamide: A chlorinated analog with similar properties.

Uniqueness

N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-2-(2-fluorophenoxy)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-24-19-11-6-9-16(19)18(23-24)13-25(15-7-2-3-8-15)21(26)14-27-20-12-5-4-10-17(20)22/h4-5,10,12,15H,2-3,6-9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDPIJYHRWXPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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